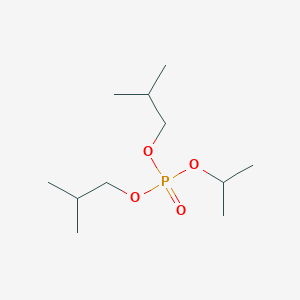

Bis(2-methylpropyl) propan-2-yl phosphate

Description

Contextualization within Modern Organophosphate Ester Chemistry

Organophosphate esters (OPEs) are a major class of organophosphorus compounds with the general structure O=P(OR)₃. organic-chemistry.org They are recognized as high production-volume chemicals, with annual outputs exceeding thousands of tons. mdpi.com The prominence of OPEs surged significantly following the regulation and phasing out of polybrominated diphenyl ethers (PBDEs), which were previously the dominant flame retardants. nih.gov OPEs are now indispensable in numerous consumer and industrial products, primarily serving as flame retardants and plasticizers. mdpi.comnih.gov They are physically added to materials like plastics, textiles, furniture, and electronics rather than being chemically bonded, which facilitates their potential release into the environment through processes like leaching and volatilization. organic-chemistry.orgnih.gov

The versatility of OPEs stems from the ability to modify the "R" groups attached to the phosphate (B84403) core. These can be alkyl, aryl, or a combination thereof, leading to a wide spectrum of physicochemical properties tailored for specific applications. researchgate.net Bis(2-methylpropyl) propan-2-yl phosphate is an example of a mixed-alkyl phosphate, where the different alkyl chains (isobutyl and isopropyl) are selected to achieve a desired balance of properties such as viscosity, thermal stability, and plasticizing efficiency. The synthesis of such mixed esters can be achieved through various chemical methods, including the Atherton-Todd reaction or by reacting trialkyl phosphates with different alkylating agents, allowing for precise control over the final molecular structure. sci-hub.segoogle.com

Emerging Research Areas in Phosphate Ester Studies

The widespread use of OPEs has catalyzed a new wave of research focused on their life cycle and interactions with biological and environmental systems. A significant emerging area is the study of OPE metabolites, particularly organophosphate diesters (di-OPEs), which are formed through the biotransformation of the parent triester compounds in the human body and the environment. researchgate.netnih.gov These diesters are often more water-soluble than their parent compounds and are considered key biomarkers for assessing human exposure. researchgate.net

Another frontier in OPE research is the development of what are termed "novel organophosphate esters" (NOPEs). mdpi.com These are newer formulations and structures that are being introduced into the market, necessitating the development of advanced analytical methods for their detection and quantification in various matrices. mdpi.com Techniques such as liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) are crucial for identifying these emerging contaminants. nih.gov

Furthermore, there is a growing emphasis on sustainable chemistry, which is influencing the design of next-generation OPEs. Research is exploring the creation of dynamic covalent networks and covalent adaptable networks (CANs) using phosphate esters. These smart materials exhibit properties like reprocessability and thermal-healing, which could lead to more recyclable thermosetting polymers. Concurrently, efforts are underway to develop bio-derived phosphate esters, utilizing renewable resources like vegetable oils to create more environmentally benign flame retardants and plasticizers.

Global Research Landscape for Industrially Relevant Phosphate Esters

The industrial relevance of phosphate esters is a global phenomenon, with production and consumption spanning continents. The market for these compounds has seen substantial growth, particularly in the Asia-Pacific region, driven by the rapid expansion of the manufacturing, construction, and electronics industries in countries like China and India. nih.gov This has made the region a major producer and consumer of OPEs. nih.gov

The global distribution of OPEs is a primary focus of the international scientific community. Studies from around the world have consistently detected a wide range of OPEs in various environmental compartments, including indoor and outdoor air, household dust, water systems, soil, and biota. nih.govresearchgate.net For instance, high concentrations of total OPEs have been reported in dust from e-waste disposal sites in China and in home and office dust in countries like Japan and Sweden. nih.gov The presence of OPEs in tree rings has also been used as a passive sampler to indicate historical contamination levels in a region. researchgate.net This widespread detection underscores the potential for long-range transport and the ubiquitous nature of human exposure. researchgate.net International biomonitoring studies frequently analyze human matrices like urine, blood, and hair to quantify exposure levels and identify which specific OPEs are most prevalent in different populations. researchgate.net

Interactive Table: Common Organophosphate Esters Detected in Global Environmental Studies

| Compound Name | Abbreviation | Common Applications |

|---|---|---|

| Tris(2-chloroethyl) phosphate | TCEP | Flame retardant in polyurethane foams, resins, textiles |

| Tris(1,3-dichloro-2-propyl) phosphate | TDCIPP | Flame retardant in furniture foam, automotive parts |

| Triphenyl phosphate | TPhP | Flame retardant, plasticizer in electronics, hydraulic fluids |

| Tris(2-butoxyethyl) phosphate | TBOEP | Plasticizer, flame retardant in floor polish, rubber, plastics |

| Tri-n-butyl phosphate | TnBP | Plasticizer, solvent for inks and coatings, anti-foaming agent |

Structure

3D Structure

Properties

CAS No. |

646450-42-2 |

|---|---|

Molecular Formula |

C11H25O4P |

Molecular Weight |

252.29 g/mol |

IUPAC Name |

bis(2-methylpropyl) propan-2-yl phosphate |

InChI |

InChI=1S/C11H25O4P/c1-9(2)7-13-16(12,15-11(5)6)14-8-10(3)4/h9-11H,7-8H2,1-6H3 |

InChI Key |

OUMYXPGHWVLMHN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COP(=O)(OCC(C)C)OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of Bis 2 Methylpropyl Propan 2 Yl Phosphate

Established Synthetic Pathways for Phosphate (B84403) Esters

The formation of phosphate esters, a process broadly known as phosphorylation, typically involves the reaction of an alcohol with a phosphorus-containing reagent. The synthesis of an unsymmetrical triester like bis(2-methylpropyl) propan-2-yl phosphate requires a controlled, stepwise approach to introduce the different alkyl groups.

A common and historical method for preparing phosphate esters involves the reaction of alcohols with phosphorus pentoxide or polyphosphoric acid. researchgate.net Another well-established route is the reaction of phosphorus oxychloride with an alcohol and a base, such as triethylamine (B128534), in a suitable solvent like toluene. organic-chemistry.org This method can be adapted to produce dialkyl phosphates, which can then be further reacted to yield triesters. organic-chemistry.org Transesterification, the exchange of an alkoxy group on an existing phosphate ester with a different alcohol, is also a viable pathway. mdpi.com

For the specific synthesis of this compound, a plausible route would involve the reaction of propan-2-ol with a suitable phosphating agent to form a phosphorodichloridate, followed by the reaction with 2-methylpropan-1-ol. Alternatively, di(2-methylpropyl) phosphite (B83602) could be synthesized and subsequently reacted with propan-2-ol in an oxidative coupling reaction.

Table 1: Comparison of Established Synthetic Pathways for Phosphate Esters

| Synthetic Pathway | Key Reagents | Typical Conditions | Advantages | Disadvantages |

| Phosphorus Pentoxide/Polyphosphoric Acid | Alcohol, P₂O₅ or Polyphosphoric Acid | Elevated temperatures | Readily available reagents | Often produces a mixture of mono-, di-, and triesters; harsh conditions |

| Phosphorus Oxychloride | Alcohol, POCl₃, Base (e.g., triethylamine) | Inert solvent (e.g., toluene), controlled temperature | Good for forming dialkyl phosphates | Formation of HCl requires a base; can be difficult to control for unsymmetrical triesters |

| Transesterification | Phosphate ester, Alcohol, Catalyst (acid or base) | Varies with catalyst and substrates | Can be used to introduce different alkyl groups | Equilibrium process may require removal of a product to drive the reaction |

| Oxidative Coupling | H-phosphonate, Alcohol, Oxidizing agent | Mild conditions | Good for specific C-O-P bond formation | Requires the synthesis of the H-phosphonate precursor |

The transfer of a phosphoryl group to a nucleophile, such as an alcohol, is the fundamental step in phosphate ester synthesis. youtube.com The mechanism of this transfer can vary depending on the reactants and conditions, but it generally falls into one of three categories: a concerted SN2-like mechanism (ANDN), a stepwise associative mechanism involving a pentacoordinate intermediate (AN + DN), or a stepwise dissociative mechanism proceeding through a metaphosphate intermediate (DN + AN). frontiersin.org

In many cases, particularly in solution-phase synthesis, the reaction proceeds via an SN2-type mechanism at the phosphorus center. youtube.com This involves the nucleophilic attack of the alcohol's oxygen on the phosphorus atom, with the simultaneous departure of a leaving group. Experimental evidence, including stereochemical studies using chiral phosphorus centers, has often shown an inversion of configuration at the phosphorus atom, which is characteristic of an SN2 pathway. youtube.com The transition state in these reactions can be either associative (bond formation is more advanced than bond breaking) or dissociative (bond breaking is more advanced than bond formation). frontiersin.org For instance, the solvolysis of certain phosphate monoester dianions in water proceeds through a highly dissociative transition state. frontiersin.org

The choice of phosphating reagent is critical in determining the outcome of the synthesis. researchgate.net Common phosphating agents include phosphorus pentoxide (P₄O₁₀), polyphosphoric acid (PPA), and phosphorus oxychloride (POCl₃). researchgate.net Phosphorus pentoxide is a strong dehydrating agent and can lead to a mixture of phosphate esters. researchgate.net Polyphosphoric acid, which is a concentrated form of phosphoric acid, is also frequently used. researchgate.net The composition of the polyphosphoric acid, often expressed as an equivalent percentage of P₄O₁₀, can be tailored to optimize the reaction. google.com

Reaction conditions such as temperature, solvent, and the presence of a base play a crucial role. For example, in the synthesis of dialkyl phosphates from phosphorus oxychloride, triethylamine is used to neutralize the hydrochloric acid that is formed. organic-chemistry.org The temperature must be carefully controlled to prevent side reactions. google.com Industrial processes often manipulate the charging conditions and reaction parameters to control the ratio of monoester to diester in the final product. researchgate.net

Novel Approaches and Catalyst Systems in Phosphate Ester Synthesis

Recent research has focused on developing milder and more selective methods for phosphate ester synthesis. One novel approach involves the use of visible-light photocatalysis to promote the reaction of N-alkoxypyridinium salts with phosphites, yielding a broad range of phosphate esters under mild conditions. organic-chemistry.org Another innovative method utilizes a P(V)-based Ψ-reagent for the direct phosphorylation of alcohols in an operationally simple and scalable manner. organic-chemistry.org

Catalysis is also a key area of development. Molecular iodine has been shown to catalyze the phosphorylation of alcohols using hydrogen peroxide as the oxidant under mild conditions. organic-chemistry.org Organocatalysts, such as diphenyl phosphate, have been effectively used for the controlled ring-opening polymerization of lactones to form polyesters, a process that shares mechanistic similarities with phosphate ester formation. acs.org Furthermore, microwave-assisted synthesis has been demonstrated to be an efficient method for the transesterification of H-phosphonates, allowing for the rapid synthesis of various dialkyl and cyclic H-phosphonates under additive-free conditions. mdpi.com

Table 2: Emerging Synthetic Methods for Phosphate Esters

| Method | Catalyst/Reagent | Key Features |

| Visible-Light Photocatalysis | N-alkoxypyridinium salts, phosphites | Mild reaction conditions |

| P(V)-based Ψ-reagent | Ψ-reagent | Direct phosphorylation of alcohols, scalable |

| Iodine Catalysis | Molecular iodine, H₂O₂ | Mild conditions, uses a simple catalyst |

| Microwave-Assisted Synthesis | None (thermal) | Rapid reaction times, additive-free |

Precursor Reactivity and Stereochemical Considerations in Phosphate Ester Formation

The reactivity of the alcohol precursor is a significant factor in phosphate ester synthesis. Sterically hindered alcohols may require more reactive phosphating agents or harsher reaction conditions. For the synthesis of this compound, the secondary alcohol (propan-2-ol) is generally less reactive than the primary alcohol (2-methylpropan-1-ol) due to steric hindrance around the hydroxyl group.

When the phosphorus atom is a stereocenter, as can be the case in unsymmetrical phosphate triesters, the stereochemical outcome of the reaction is of paramount importance. As mentioned, many phosphorylation reactions proceed with inversion of configuration at the phosphorus center, consistent with an SN2 mechanism. youtube.com The use of chiral phosphoric acids as catalysts has become a powerful tool for controlling the stereochemistry in reactions involving imines, providing a model for how the chiral environment around the phosphate can influence the stereochemical outcome. acs.org The stereochemistry of natural phosphate esters is often derived from the chiral precursors, such as L-amino acids and D-carbohydrates. mdpi.com

Industrial Scale Synthesis Considerations for Phosphate Esters

On an industrial scale, the synthesis of phosphate esters must be efficient, cost-effective, and safe. researchgate.netresearchgate.net The choice of raw materials is often dictated by cost and availability. researchgate.net Processes are designed to be robust and scalable. For example, a one-pot synthesis method for cyclophosphorylation of vicinal cis-diols has been developed that is amenable to large-scale reactions. organic-chemistry.org

The reaction conditions are carefully optimized to maximize yield and purity while minimizing energy consumption and waste generation. patsnap.com For instance, in the production of polyol phosphate esters, conducting the reaction under reduced pressure helps to remove water as it is formed, driving the reaction to completion. google.com The control of the mono- to diester ratio is a critical aspect of industrial production, as this ratio significantly impacts the properties of the final product, particularly for surfactant applications. researchgate.net The development of stable and storable phosphating agents that can be prepared independently is also a key consideration for industrial processes. google.com

Chemical Reactivity and Transformation Kinetics of Bis 2 Methylpropyl Propan 2 Yl Phosphate

Hydrolytic Degradation Pathways

Hydrolysis is a primary degradation route for many organophosphate esters in aqueous environments. This process involves the cleavage of the ester bonds, leading to the formation of di- and mono-ester degradation products and ultimately inorganic phosphate (B84403). For Bis(2-methylpropyl) propan-2-yl phosphate, this would involve the sequential loss of the isobutyl and isopropyl groups. The hydrolysis of OPEs can be influenced by several factors, most notably pH and temperature. epa.gov

The rate of hydrolysis of organophosphate esters is significantly dependent on the pH of the surrounding medium. nih.gov Generally, OPEs exhibit greater stability in neutral conditions and undergo accelerated hydrolysis in both acidic and alkaline environments. usda.gov

Under alkaline conditions, the hydrolysis typically proceeds via a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide (B78521) ion attacks the phosphorus center. epa.gov This process is generally faster than in acidic or neutral conditions. For instance, studies on other OPEs have shown that the rate of hydrolysis increases with increasing pH in the alkaline range.

Table 1: General Influence of pH on Organophosphate Ester Hydrolysis

| pH Range | Dominant Mechanism | Relative Rate of Hydrolysis |

| Acidic (< 7) | Acid-catalyzed | Moderate to High |

| Neutral (~ 7) | Neutral hydrolysis | Low |

| Alkaline (> 7) | Base-catalyzed | High |

Temperature is a critical factor affecting the rate of chemical reactions, including the hydrolysis of OPEs. An increase in temperature generally leads to an increase in the rate of hydrolysis. nih.govnih.gov This relationship is typically described by the Arrhenius equation, where the rate constant of the reaction increases exponentially with temperature.

Studies on various OPEs have consistently demonstrated that higher water temperatures accelerate their degradation. For example, research on OPEs in coastal sediments showed that degradation was more rapid in summer conditions due to increased water temperatures. nih.gov While specific activation energies for the hydrolysis of this compound are not available, it is expected to follow this general principle, exhibiting greater stability at lower temperatures and faster degradation at elevated temperatures. This has significant implications for its persistence in different environmental compartments and geographic locations with varying temperature profiles.

Oxidative Transformation Mechanisms

Oxidative processes, particularly those involving highly reactive species like hydroxyl radicals (•OH), play a significant role in the transformation of OPEs in the environment, especially in the atmosphere and in engineered water treatment systems. nih.gov

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods designed to generate highly reactive radicals, most commonly the hydroxyl radical, to oxidize and degrade organic pollutants. nih.govmdpi.com AOPs such as UV/H₂O₂ and ozonation are effective in transforming OPEs into more biodegradable compounds. mdpi.com

In the context of this compound, AOPs would initiate degradation through the abstraction of a hydrogen atom from one of the alkyl chains or through an addition reaction at the phosphate ester group by a hydroxyl radical. nih.gov This initial attack leads to the formation of carbon-centered radicals, which can then undergo further reactions with oxygen to form peroxy radicals and subsequently a cascade of degradation products. The efficiency of AOPs in degrading OPEs is well-documented, though the specific byproducts for this compound would need experimental determination.

The kinetics of the reaction between OPEs and hydroxyl radicals are typically fast. The rate constants for these reactions are crucial for predicting the atmospheric lifetime and the efficiency of AOPs. For many OPEs, the second-order rate constants for their reaction with hydroxyl radicals are in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. nih.gov

For instance, the rate constant for the reaction of hydroxyl radicals with trimethyl phosphate has been determined, and while it differs structurally, it provides an indication of the reactivity of the phosphate ester group. rsc.org The reaction with this compound is expected to proceed via hydrogen abstraction from the isobutyl and isopropyl groups. The presence of multiple C-H bonds in these branched alkyl chains provides numerous sites for hydroxyl radical attack. nih.gov The specific rate constant for this compound is not reported in the available literature, but based on similar compounds, it is expected to be a significant degradation pathway in environments where hydroxyl radicals are present.

Table 2: Illustrative Second-Order Rate Constants for the Reaction of OPEs with Hydroxyl Radicals

| Organophosphate Ester | Rate Constant (M⁻¹s⁻¹) | Reference |

| Parathion | 9.7 ± 0.5 × 10⁹ | nih.gov |

| Chlorpyrifos | 4.9 ± 0.1 × 10⁹ | nih.gov |

| Dimethyl methylphosphonate (B1257008) (DMMP) | Varies with temperature | mdpi.com |

Note: These are examples for other organophosphorus compounds and are intended to be illustrative.

Interaction Mechanisms with Environmental Chemical Species

Hydrolysis:

Hydrolysis is a significant degradation pathway for organophosphate esters in aqueous environments. The rate of hydrolysis is highly dependent on factors such as pH, temperature, and the chemical structure of the OPE. cdc.gov Generally, OPEs are more susceptible to hydrolysis under alkaline conditions (pH 9.0–9.5) and are relatively resistant in neutral or acidic water (pH 5.0–7.0). cdc.gov The process involves the stepwise cleavage of the ester bonds, leading to the formation of dialkyl and monoalkyl phosphate esters, and ultimately, inorganic phosphate. cdc.gov

For alkyl phosphate esters, the structure of the alkyl group influences the rate of hydrolysis. Studies on various OPEs have shown that the steric hindrance around the phosphate center can affect the accessibility of the phosphorus atom to nucleophilic attack by water or hydroxide ions. While specific kinetic data for this compound is unavailable, research on other branched OPEs can provide insights. For instance, linear alkyl phosphates like tri-n-butyl phosphate (TnBP) have been observed to degrade more rapidly than their branched counterparts, such as tri-iso-butyl phosphate (TiBP), under certain microbial degradation conditions, which can involve enzymatic hydrolysis. mdpi.com

General Hydrolysis Data for Structurally Related Organophosphate Esters

| Compound | pH | Temperature (°C) | Half-life (t₁/₂) | Reference |

| Tri-n-butyl phosphate (TnBP) | 7.4 | 25 | 4.8 years (estimated) | cdc.gov |

| Tris(2-chloroethyl) phosphate (TCEP) | 7.4 | 30 | 1.9 years | cdc.gov |

| Triphenyl phosphate (TPP) | 7.4 | 25 | 0.27 years (estimated) | cdc.gov |

Note: This table presents data for other organophosphate esters to provide context for the potential hydrolysis rates. Data for this compound is not available.

Reaction with Hydroxyl Radicals (•OH):

In the atmosphere, the gas-phase reaction with hydroxyl radicals (•OH) is a primary degradation pathway for many volatile and semi-volatile organic compounds, including OPEs. The •OH radical is a powerful oxidant that can abstract a hydrogen atom from the alkyl chains of the OPE molecule, initiating a series of reactions that lead to its degradation. nih.gov

The rate of this reaction is influenced by the number and type of C-H bonds in the molecule. Generally, OPEs with more extensive alkyl chains will have more sites available for •OH attack and thus may exhibit faster reaction rates. The presence of branching in the alkyl groups, such as the isobutyl and isopropyl groups in this compound, can also influence the reaction rate. While a specific rate constant for this compound has not been reported, studies on other alkyl phosphates, such as trimethyl phosphate, have been conducted. mdpi.com The reaction kinetics often show a complex temperature dependence. mdpi.com

Reaction with Ozone (O₃):

Reaction with Nitrate (B79036) Radicals (NO₃•):

During the nighttime, in the absence of sunlight to generate •OH radicals, the nitrate radical (NO₃•) can become a significant oxidant in the atmosphere. mdpi.com Similar to •OH radicals, NO₃• can react with organic compounds by abstracting hydrogen atoms, although it is generally less reactive than •OH. The reaction of NO₃• is particularly important for compounds that are susceptible to oxidation. mdpi.com As with other oxidants, the specific rate of reaction for this compound with NO₃• is not documented, but it is expected to follow the general reactivity patterns of other branched alkyl phosphate esters.

Environmental Fate and Transport Dynamics of Bis 2 Methylpropyl Propan 2 Yl Phosphate

Aquatic Environmental Distribution and Partitioning

The fate of Bis(2-methylpropyl) propan-2-yl phosphate (B84403) in aquatic systems is governed by its solubility, potential for volatilization, and its tendency to partition between water and other environmental phases.

Table 1: Water Solubility of Analogous Organophosphate Compounds

| Compound | Water Solubility | Temperature (°C) |

|---|---|---|

| Dibutyl phosphate | 18 g/L | 20 |

| Dibutyl phenyl phosphate | ~1 g/L | 25 |

This table presents data for structurally similar compounds to infer the potential properties of Bis(2-methylpropyl) propan-2-yl phosphate.

The tendency of a chemical to volatilize from water is described by its Henry's Law constant. For organophosphate esters, this property can be a significant transport pathway from aquatic to atmospheric environments. A calculated Henry's Law constant for diisopropyl fluorophosphate (B79755) is 3.1 mol/(m³·Pa), suggesting some potential for volatilization henrys-law.org. Given the structural similarities, this compound is also expected to exhibit some degree of volatilization from water surfaces, a process influenced by factors such as water temperature, turbulence, and air velocity. The vapor pressure of the related compound dibutyl phosphate is approximately 1 mmHg, indicating it is a substance that can become airborne noaa.gov.

Terrestrial Environmental Behavior

In terrestrial environments, the behavior of this compound is primarily controlled by its interactions with soil and sediment particles, which in turn dictates its mobility and potential to leach into groundwater.

Organophosphate compounds can adsorb to soil and sediment particles, which can limit their mobility wikipedia.org. The extent of adsorption is influenced by soil properties such as organic carbon content, clay content, and pH. Phosphorus sorption in soils is a well-documented phenomenon, with phosphate ions showing strong affinity for minerals like iron and aluminum oxides informahealthcare.comresearchgate.net. While specific studies on this compound are lacking, research on other organic phosphorus compounds indicates that they are subject to sorption processes researchgate.net. The adsorption of organic matter in soils can be influenced by the presence of phosphate, which can compete for binding sites and lead to the desorption of organic compounds slu.se. The adsorption process for phosphorus in soils is often nonlinear and can reach a maximum capacity informahealthcare.comnih.govresearchgate.net.

Table 2: Phosphorus Adsorption Capacities in Different Soil Types

| Soil Type | Maximum Phosphorus Adsorption (mg/kg) |

|---|---|

| Ultisols | 1,253 |

| Entisols | 1,687 |

| Inceptisols | 3,590 |

This table illustrates the general phosphorus sorption capacities of different soil types, which would influence the terrestrial mobility of organophosphate compounds.

The potential for a chemical to leach through the soil profile and contaminate groundwater is inversely related to its adsorption to soil particles. Compounds with low soil sorption coefficients (Koc) are generally more mobile and have a higher leaching potential. For organophosphate esters, leaching can be a significant transport pathway, particularly in soils with low organic matter and clay content researchgate.net. Studies have shown that dissolved organic phosphorus can leach through soils, and in some cases, at a faster rate than inorganic phosphate researchgate.net. Therefore, this compound may have the potential to leach into groundwater, especially in sandy soils or under conditions of high water infiltration scispace.com.

Atmospheric Occurrence and Deposition Pathways

Organophosphate esters are recognized as contaminants of emerging concern and have been detected in various environmental compartments, including the atmosphere researchgate.net. Their presence in the air is a result of volatilization from treated products and industrial emissions. Once in the atmosphere, these compounds can be transported over long distances and can be removed from the air through wet and dry deposition nih.gov. The detection of various organophosphate esters in air samples collected near industrial areas and airports indicates their potential for atmospheric transport researchgate.net. Although specific data for this compound is not available, its structural characteristics as a semi-volatile organic compound suggest it could be found in the atmosphere and be subject to deposition processes.

Bioaccumulation and Bioconcentration Potential in Non-Human Biota

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. Bioconcentration is a specific type of bioaccumulation where the uptake of a chemical by an organism is directly from the surrounding water. These processes are crucial in determining the potential for a chemical to build up in living organisms, potentially leading to adverse effects.

Currently, there is a notable lack of specific empirical data on the bioaccumulation and bioconcentration factors (BCF) for this compound in non-human biota. Research has been more focused on other OPFRs, such as chlorinated and aromatic variants. aaqr.orgresearchgate.netmdpi.com However, the general principles governing the bioaccumulation of OPFRs can provide an initial assessment framework. The bioaccumulation potential of OPFRs is influenced by factors such as their lipophilicity (affinity for fats), with more lipophilic compounds generally showing a higher tendency to accumulate in the fatty tissues of organisms. acs.org

Table 1: Bioaccumulation and Bioconcentration Data for this compound

| Parameter | Organism | Value | Research Finding |

| Bioaccumulation Factor (BAF) | Data Not Available | Data Not Available | No specific studies found for this compound. |

| Bioconcentration Factor (BCF) | Data Not Available | Data Not Available | No specific studies found for this compound. |

Trophic transfer is the movement of contaminants through a food chain. When a substance biomagnifies, its concentration increases at successively higher levels in the food chain. The trophic magnification factor (TMF) is a key metric used to quantify this phenomenon; a TMF greater than 1 indicates that the chemical is biomagnifying.

Direct research on the trophic transfer dynamics of this compound in environmental food chains is currently unavailable. However, studies on other OPFRs have revealed varied trophic transfer behaviors. Some OPFRs have demonstrated the potential for biomagnification in marine and estuarine food webs. acs.orgmdpi.com For example, a study on various OPFRs in a marine food web observed TMFs ranging from 1.06 to 2.52, indicating biomagnification potential. acs.org

The trophic transfer of OPFRs is influenced by several factors, including the compound's physicochemical properties (like lipophilicity), the organism's metabolic capacity, and the specific structure of the food web. acs.orgmdpi.com Given that this compound is an alkylated OPFR, its behavior might differ from the more commonly studied chlorinated or aromatic OPFRs. Without empirical data, it is difficult to predict whether it would undergo trophic magnification, biodilution, or remain relatively stable across trophic levels.

Table 2: Trophic Transfer Data for this compound

| Parameter | Food Web | Value | Research Finding |

| Trophic Magnification Factor (TMF) | Data Not Available | Data Not Available | No specific studies found for this compound. |

The uptake and distribution of a chemical in an organism are fundamental to understanding its potential toxicity and bioaccumulation. This includes absorption across biological membranes and subsequent distribution to various tissues and organs.

There is a significant gap in the scientific literature regarding the uptake and distribution of this compound in environmental organisms such as plants and aquatic invertebrates. General studies on OPFRs indicate that uptake from water and sediment is a primary exposure route for aquatic organisms. acs.org The distribution within an organism is often linked to the compound's lipophilicity, with higher concentrations typically found in lipid-rich tissues.

For plants, uptake from soil and water is possible, although this is a less studied area for many OPFRs. The physicochemical properties of this compound, such as its water solubility and octanol-water partition coefficient (Kow), would be key determinants of its uptake and translocation within plant tissues. However, without experimental data, any assessment remains speculative.

Predictive Modeling for Environmental Transport and Persistence

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, are valuable tools for estimating the environmental fate of chemicals when empirical data is scarce. These models use the chemical structure of a compound to predict its properties and behavior, including its potential for transport and persistence in the environment.

No specific predictive modeling studies for the environmental transport and persistence of this compound were identified in the reviewed literature. However, the principles of predictive modeling can be applied to this compound. Key parameters for predicting environmental transport include a substance's vapor pressure, water solubility, and its partitioning coefficients between air, water, soil, and sediment. Persistence is often estimated by predicting its rates of degradation through processes like hydrolysis, photolysis, and biodegradation.

For OPFRs in general, persistence can be variable. Some are readily biodegradable, while others, particularly chlorinated OPFRs, can be more persistent in the environment. researchgate.net The environmental mobility of OPFRs is also diverse, with some showing potential for long-range atmospheric transport. aaqr.org To develop a reliable predictive model for this compound, its fundamental physicochemical properties would first need to be accurately determined.

Advanced Analytical Methodologies for Detection and Quantification of Bis 2 Methylpropyl Propan 2 Yl Phosphate

Chromatographic Techniques

Chromatographic methods are fundamental in the separation and analysis of organophosphate esters. However, specific applications for Bis(2-methylpropyl) propan-2-yl phosphate (B84403) are not documented in the available scientific literature.

Gas Chromatography (GC) Applications

Gas chromatography is a commonly employed technique for the analysis of volatile and semi-volatile organophosphate esters. Despite its widespread use for this class of compounds, no specific GC methods or applications have been published for the analysis of Bis(2-methylpropyl) propan-2-yl phosphate. Research to date has focused on other organophosphate esters, and therefore, no data on retention times, column types, or detector responses for this specific compound can be provided.

Liquid Chromatography (LC) Applications

Liquid chromatography is a versatile technique for the separation of a wide range of compounds, including less volatile organophosphate esters. A review of the literature indicates that no specific LC methods have been developed and published for the detection and quantification of this compound. Consequently, there are no available data on mobile phases, column specifications, or retention characteristics for this particular analyte.

Mass Spectrometry (MS) Approaches for Identification and Quantification

Mass spectrometry is a powerful tool for the identification and quantification of chemical compounds. While it is frequently coupled with chromatographic techniques for the analysis of organophosphate esters, specific MS approaches for this compound have not been detailed in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Emerging Contaminants

High-resolution mass spectrometry provides highly accurate mass measurements, which is invaluable for the identification of emerging contaminants. However, the application of HRMS for the specific detection and characterization of this compound has not been reported. As a result, there are no data on its exact mass, fragmentation patterns, or use in non-target screening studies.

Tandem Mass Spectrometry (MS/MS) for Complex Matrices

Tandem mass spectrometry is a highly selective and sensitive technique used for the quantification of trace-level compounds in complex environmental and biological matrices. There are currently no published MS/MS methods, including precursor and product ion transitions or optimized collision energies, specifically for the analysis of this compound.

Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) for Phosphorus Detection

Inductively coupled plasma-mass spectrometry can be used as a sensitive and element-specific detector for phosphorus, the key element in organophosphate esters. While ICP-MS has been utilized for the analysis of other phosphorus-containing compounds, there is no literature available on its specific application for the detection and quantification of this compound. Therefore, no data on its performance for this specific analyte can be presented.

Spectroscopic Characterization for Mechanistic Insights (beyond basic identification)

Advanced spectroscopic techniques are indispensable for moving beyond simple detection to understanding the environmental fate and transformation mechanisms of this compound. These methods provide detailed structural information, enabling the characterization of degradation products and offering insights into the chemical reactions the compound undergoes in various matrices.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation of Degradants

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the definitive identification of molecular structures. hyphadiscovery.comresearchgate.net In the context of this compound, NMR is crucial for elucidating the exact structure of its degradants, which are formed through processes like hydrolysis. nih.govnih.gov By analyzing various NMR spectra, such as ¹H, ¹³C, and ³¹P NMR, scientists can piece together the molecular puzzle of transformation products.

The degradation of organophosphorus esters often involves the cleavage of the phosphate ester bonds. nih.gov For this compound, this could result in the loss of one or both isobutyl groups or the isopropyl group, leading to the formation of corresponding dialkyl or monoalkyl phosphate degradants and alcohols.

Key NMR applications include:

³¹P NMR: This is particularly diagnostic for organophosphorus compounds. The chemical environment around the phosphorus atom is highly sensitive. The cleavage of an ester linkage results in a significant shift in the ³¹P NMR signal, allowing for clear differentiation between the parent compound and its phosphate-containing degradants. nih.gov

¹H and ¹³C NMR: These spectra provide information about the carbon-hydrogen framework of the molecule. The disappearance of signals corresponding to the isobutyl or isopropyl groups, coupled with the appearance of new signals, can confirm which part of the molecule has been altered.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, which is essential for unambiguously assigning the structure of unknown degradants. hyphadiscovery.com

Below is a hypothetical table illustrating how NMR chemical shifts might change upon the hydrolytic degradation of the parent compound into Di(2-methylpropyl) phosphate.

Interactive Table 1: Hypothetical NMR Chemical Shift Changes During Degradation

| Nucleus | Parent Compound (this compound) - Expected Signals | Degradant (Di(2-methylpropyl) phosphate) - Expected Signals | Rationale for Change |

|---|---|---|---|

| ³¹P | Single peak in the typical phosphate ester region. | Upfield or downfield shifted peak. | The electronic environment of the phosphorus atom changes significantly upon hydrolysis and replacement of the isopropoxy group with a hydroxyl group. |

| ¹H | Signals for isobutyl (-CH₂-, -CH-, -CH₃) and isopropyl (-CH-, -CH₃) groups present. | Signals for the isopropyl group are absent. A new broad signal for the P-OH proton may appear. | Cleavage and loss of the isopropyl group. Formation of a hydroxyl group on the phosphate moiety. |

| ¹³C | Signals for all carbon atoms in the isobutyl and isopropyl groups are present. | Signals corresponding to the isopropyl group carbons are absent. | Loss of the isopropyl structural component. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and valuable tool for identifying the functional groups present in a molecule. bellevuecollege.edu By measuring the absorption of infrared radiation by molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups. masterorganicchemistry.com For this compound and its transformation products, IR spectroscopy can quickly confirm structural changes.

Key vibrational bands for analysis include:

P=O (Phosphoryl) Stretch: This is a very strong and sharp absorption band, typically found in the 1250-1300 cm⁻¹ region for phosphate esters. Its presence is a key indicator of the organophosphate structure.

P-O-C (Phosphate Ester) Stretch: These bonds exhibit strong, characteristic absorptions, usually in the 1000-1100 cm⁻¹ region. researchgate.net Changes in the pattern of these peaks can indicate alteration of the ester linkages.

C-H (Alkyl) Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ confirm the presence of the aliphatic isobutyl and isopropyl groups. pressbooks.pub

O-H (Hydroxyl) Stretch: The appearance of a broad, strong absorption band in the 3200-3600 cm⁻¹ region is a clear indicator of hydrolysis, signifying the formation of a hydroxyl group on a phosphate degradant (P-OH) or the formation of isopropanol or isobutanol.

Interactive Table 2: Characteristic IR Absorption Frequencies

| Functional Group | Bond Type | Characteristic Absorption Range (cm⁻¹) | Intensity | Significance for Analysis |

|---|---|---|---|---|

| Phosphoryl | P=O | 1250 - 1300 | Strong, Sharp | Confirms the presence of the organophosphate core. masterorganicchemistry.com |

| Phosphate Ester | P-O-C | 1000 - 1100 | Strong | Indicates the integrity of the ester linkages. researchgate.net |

| Alkyl | C-H | 2850 - 3000 | Strong | Confirms the presence of the isobutyl and isopropyl side chains. pressbooks.pub |

Sample Preparation Techniques for Diverse Environmental Matrices

The accurate quantification of this compound in environmental samples is critically dependent on the sample preparation step. This process is designed to extract the target analyte from complex matrices such as water, soil, sediment, or biota, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. mdpi.com The choice of technique depends on the analyte's properties and the nature of the sample matrix.

Commonly employed techniques for organophosphate esters include:

Liquid-Liquid Extraction (LLE): A traditional method primarily for water samples, where the analyte is partitioned from the aqueous phase into an immiscible organic solvent. However, LLE can be labor-intensive and require large volumes of organic solvents.

Solid-Phase Extraction (SPE): A widely used and more efficient alternative to LLE. Water samples are passed through a cartridge containing a solid sorbent that retains the analyte. researchgate.net The analyte is later eluted with a small volume of solvent. For soil and sediment, an initial solvent extraction is performed, and the resulting extract is then "cleaned up" using an SPE cartridge to remove matrix interferences. researchgate.netnih.gov

Magnetic Solid-Phase Extraction (MSPE): An evolution of SPE where magnetic nanoparticles are used as the sorbent. chromatographyonline.comchromatographyonline.com This approach simplifies the separation process, as the sorbent with the adsorbed analyte can be easily isolated from the sample solution using an external magnet, eliminating the need for centrifugation or filtration. chromatographyonline.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This technique, originally developed for pesticide analysis in food, has been adapted for organophosphate esters in various matrices, including fish and soil. nih.gov It involves an initial extraction with a solvent (typically acetonitrile) followed by partitioning with salts and a clean-up step using dispersive SPE (d-SPE), where a sorbent is added directly to the extract to remove interferences. nih.gov

Interactive Table 3: Comparison of Sample Preparation Techniques for Organophosphate Esters

| Technique | Target Matrices | Principle | Advantages | Disadvantages |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Water | Partitioning between immiscible liquid phases. | Simple, well-established. | High solvent consumption, can be time-consuming, prone to emulsion formation. |

| Solid-Phase Extraction (SPE) | Water, Soil/Sediment Extracts | Analyte adsorption onto a solid sorbent followed by elution. | High enrichment factors, lower solvent use than LLE, high reproducibility. researchgate.net | Cartridges can be costly and may clog with complex samples. |

| Magnetic SPE (MSPE) | Water | Adsorption onto magnetic nanoparticles, separation via magnet. | Rapid separation, no filtration needed, high surface area of sorbent. chromatographyonline.com | Potential for nanoparticle aggregation. |

Quality Assurance and Quality Control in Environmental Analytical Methods

Robust Quality Assurance (QA) and Quality Control (QC) protocols are essential to ensure that analytical data are reliable, reproducible, and legally defensible. For the analysis of this compound, these procedures are implemented throughout the entire analytical process, from sample collection to final data reporting. fao.org

Key QA/QC measures include:

Method Blanks: A sample of a clean matrix (e.g., ultrapure water or solvent) is processed and analyzed in the same manner as the environmental samples. This is done to check for contamination from reagents, glassware, or the instrument itself. Analyte levels in the blank should be below the detection limit. copernicus.org

Field Blanks: A clean sample is taken to the sampling site and exposed to the same conditions as the environmental samples to assess potential contamination during collection and transport. copernicus.org

Matrix Spikes: A known amount of the target analyte is added to a real environmental sample before extraction. The recovery of this spike is calculated to evaluate the efficiency of the sample preparation method and to identify any matrix-induced suppression or enhancement of the analytical signal. mdpi.com

Internal Standards: A known amount of a compound that is chemically similar to the analyte but not expected to be in the sample (often a deuterated version of the analyte) is added to every sample, standard, and blank before analysis. This helps to correct for variations in instrument response and sample processing. copernicus.org

Calibration Curve: A series of standards with known concentrations of the analyte are analyzed to establish the relationship between instrument response and concentration. The linearity of this curve (typically requiring a correlation coefficient, r², > 0.99) is crucial for accurate quantification. copernicus.org

Method Detection Limit (MDL) and Method Quantitation Limit (MQL): The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The MQL is the lowest concentration that can be quantitatively determined with a stated accuracy and precision. mdpi.com

Interactive Table 4: Typical QA/QC Parameters and Acceptance Criteria for OPE Analysis

| QA/QC Parameter | Purpose | Typical Frequency | Acceptance Criterion |

|---|---|---|---|

| Method Blank | Assess laboratory contamination. | One per batch of samples. copernicus.org | Below Method Detection Limit (MDL). |

| Field Blank | Assess field contamination. | One per sampling site/event. copernicus.org | Below MDL or <15% of sample concentrations. copernicus.org |

| Matrix Spike Recovery | Evaluate method performance and matrix effects. | One per batch or for each matrix type. | Typically 70-130%. mdpi.com |

| Internal Standard Recovery | Correct for variations in extraction and analysis. | In every sample. | Typically 40-120%. epa.gov |

| Calibration Curve Linearity | Ensure accurate quantification across a range. | Daily or with each analytical run. | Correlation coefficient (r²) > 0.99. copernicus.org |

Theoretical and Computational Studies on Bis 2 Methylpropyl Propan 2 Yl Phosphate

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to determining the three-dimensional structure and electronic properties of "Bis(2-methylpropyl) propan-2-yl phosphate". These calculations provide optimized molecular geometries, including bond lengths, bond angles, and dihedral angles, which are essential for understanding its steric and electronic characteristics.

Table 1: Illustrative Calculated Molecular Parameters for Bis(2-methylpropyl) propan-2-yl phosphate (B84403) Note: This data is illustrative, based on typical values for trialkyl phosphates from computational studies, and would require specific calculations for precise values.

| Parameter | Illustrative Value | Computational Method | Significance |

| P=O Bond Length | ~1.45 Å | DFT (e.g., B3LYP/6-31G) | Indicates the strong double-bond character, influencing polarity. |

| P-O (Ester) Bond Length | ~1.61 Å | DFT (e.g., B3LYP/6-31G) | The length and strength of this bond are critical for hydrolysis rates. |

| O-P-O Bond Angle | ~102° | DFT (e.g., B3LYP/6-31G*) | Defines the tetrahedral geometry around the phosphorus center. |

| Charge on Phosphorus Atom | Positive | Mulliken Population Analysis | A positive charge confirms it as an electrophilic center for nucleophilic attack. |

| LUMO Energy | Low | DFT Calculation | A lower LUMO energy suggests greater susceptibility to nucleophilic attack. |

Molecular Dynamics Simulations for Environmental Interactions

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of "this compound" and its interactions with environmental components like water, soil minerals, and organic matter. researchgate.netnjit.edu These simulations model the movements of atoms over time, governed by a set of classical force fields, providing a view of how the molecule behaves in a condensed phase. njit.edu

In an aqueous environment, MD simulations can reveal the structure of the hydration shell around the molecule and calculate its free energy of solvation. This is crucial for understanding its water solubility and its tendency to partition from the aqueous phase. njit.edu Simulations involving "this compound" with models of soil surfaces, such as smectite clays, can elucidate adsorption mechanisms. princeton.edu These studies can determine whether the molecule adsorbs strongly to soil particles, which would limit its mobility, or if it remains in the aqueous phase, facilitating its transport in groundwater. princeton.edu

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) for Environmental Behavior

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) are statistical models that correlate the chemical structure of a compound with its properties and activities. For "this compound," these models are invaluable for predicting its environmental behavior in the absence of extensive experimental data.

The persistence of "this compound" in the environment is largely determined by its degradation rates. Hydrolysis and microbial degradation are primary pathways for OPEs. nih.gov QSAR models can predict the half-life of this compound by correlating structural descriptors (e.g., steric parameters, electronic properties) with experimentally determined degradation rates of a series of related OPEs. nih.gov For instance, the rate of hydrolysis can be linked to the stability of the leaving group and the electrophilicity of the phosphorus atom. longdom.org Studies on various trialkyl phosphates have shown that the structure of the alkyl chain significantly impacts degradation rates. nih.gov

The distribution of "this compound" between water, soil, and air is governed by its partitioning coefficients, such as the octanol-water partition coefficient (Kow) and the soil organic carbon-water (B12546825) partition coefficient (Koc). deu.edu.trnih.gov QSPR models predict these values based on molecular descriptors like molecular volume, surface area, and polarity. A higher Kow value for "this compound" would suggest a greater tendency to bioaccumulate in fatty tissues of organisms and to adsorb to organic matter in soils and sediments, reducing its concentration in the water column. nih.gov

Table 2: Illustrative Predicted Environmental Properties for this compound via QSPR Note: These values are illustrative and derived from general QSPR models for organophosphate esters.

| Property | Predicted Value Range | Significance |

| Log Kow (Octanol-Water Partition Coefficient) | 3.0 - 4.5 | Indicates a moderate to high potential for bioaccumulation and sorption to organic matter. |

| Log Koc (Soil Organic Carbon-Water Partition Coeff.) | 2.5 - 3.5 | Suggests significant sorption to soil and sediment, leading to lower mobility in water. |

| Aqueous Solubility | Low to Moderate | Inversely related to Kow; affects its concentration and transport in aquatic systems. |

| Hydrolysis Half-life (t½) at pH 7 | Weeks to Months | Indicates moderate persistence in water under neutral conditions; degradation is expected. |

Reaction Pathway Modeling and Transition State Analysis

Understanding the precise mechanisms of how "this compound" degrades requires detailed modeling of its reaction pathways. Computational chemistry can map the potential energy surface of a reaction, such as hydrolysis, identifying the reactants, products, intermediates, and, most importantly, the transition states. nih.gov

Biogeochemical Transformations and Microbial Interactions of Bis 2 Methylpropyl Propan 2 Yl Phosphate

Microbial Degradation Pathways and Metabolites

Microbial degradation is a primary mechanism for the removal of organophosphate esters (OPEs) from the environment. oup.comebrary.net This process generally involves the enzymatic hydrolysis of the ester bonds, which is considered the most critical step in detoxification. oup.com The initial cleavage of a P-O-C bond breaks the parent compound into smaller, less toxic molecules that can be further metabolized by microorganisms. mdpi.com

For Bis(2-methylpropyl) propan-2-yl phosphate (B84403), the degradation would be initiated by the hydrolysis of one of its three ester linkages. This would result in the formation of an alcohol (isobutanol or isopropanol) and a corresponding dialkyl phosphate. This initial metabolite, a diester, is generally less toxic than the parent triester and can undergo further hydrolysis to a monoester and ultimately to inorganic phosphate, which can be assimilated by microbes as a nutrient. nih.govnih.gov

Bacteria are key players in the bioremediation of organophosphate-contaminated environments. ebrary.netmdpi.com Numerous bacterial species, particularly from genera like Pseudomonas, Flavobacterium, Agrobacterium, and Brevundimonas, have demonstrated the ability to degrade a wide range of OPEs. oup.comnih.govbiotechrep.ir The biochemical pathway in most of these bacteria is remarkably similar, involving an initial hydrolytic attack on the phosphotriester bond. oup.com

In the case of Bis(2-methylpropyl) propan-2-yl phosphate, bacteria would likely cleave one of the ester bonds, leading to two possible primary degradation pathways:

Pathway A: Hydrolysis of the propan-2-yl (isopropyl) ester bond, yielding Isopropanol and Bis(2-methylpropyl) phosphate .

Pathway B: Hydrolysis of a 2-methylpropyl (isobutyl) ester bond, yielding Isobutanol and (2-methylpropyl) propan-2-yl phosphate .

These resulting diester metabolites can be further hydrolyzed by the same or different bacterial enzymes, breaking down the molecule until only inorganic phosphate remains. Some bacteria can utilize the breakdown products as a source of carbon and/or phosphorus for growth. nih.govnih.gov

Table 1: Hypothetical Bacterial Degradation Metabolites of this compound

| Metabolite Name | Chemical Formula | Formation Pathway | Potential for Further Degradation |

|---|---|---|---|

| Bis(2-methylpropyl) phosphate | C8H19O4P | Hydrolysis of the isopropyl ester bond | Yes, hydrolysis to monoester and inorganic phosphate |

| (2-methylpropyl) propan-2-yl phosphate | C7H17O4P | Hydrolysis of an isobutyl ester bond | Yes, hydrolysis to monoester and inorganic phosphate |

| Isopropanol | C3H8O | Released upon hydrolysis of the isopropyl ester bond | Yes, can be used as a carbon source by many bacteria |

| Isobutanol | C4H10O | Released upon hydrolysis of an isobutyl ester bond | Yes, can be used as a carbon source by many bacteria |

Fungi, particularly white-rot fungi (WRF) like Trametes versicolor and Ganoderma lucidum, are also highly effective in degrading complex organic pollutants, including OPEs. uab.catnih.govresearchgate.net Their powerful, often extracellular, enzymatic systems can break down a wide array of xenobiotics. researchgate.net Fungal degradation of OPEs involves processes like hydrolysis, hydroxylation, and dealkylation. uab.catnih.gov

For this compound, fungal enzymes, such as those from the Cytochrome P450 (CYP450) family, could initiate degradation. uab.cat The pathways would likely be similar to bacterial routes, starting with hydrolysis of the ester bonds. uab.catnih.gov Successive dealkylation steps would remove the isobutyl and isopropyl groups, leading to the formation of diesters, monoesters, and finally inorganic phosphate. uab.catnih.gov

Enzymatic Bioremediation Mechanisms

Enzymatic bioremediation, which uses purified enzymes instead of whole microbial cells, is an attractive strategy for decontamination because it can be faster and more specific. nih.govnih.govcapes.gov.br The key enzymes involved in OPE degradation are hydrolases that target the P-O ester bonds. mdpi.com

Organophosphorus Hydrolase (OPH), also known as phosphotriesterase (PTE), is a highly efficient enzyme for detoxifying OPEs. nih.govbiointerfaceresearch.com Originally isolated from bacteria like Brevundimonas diminuta and Flavobacterium sp., OPH is a metalloenzyme that requires divalent cations (like Zn²⁺, Co²⁺, or Mn²⁺) for its activity. nih.govbiointerfaceresearch.com

OPH exhibits broad substrate specificity, capable of hydrolyzing P-O, P-F, P-S, and P-CN bonds in a variety of organophosphorus compounds. biotechrep.irbiointerfaceresearch.com Given this versatility, it is highly probable that OPH would effectively catalyze the hydrolysis of this compound. The enzyme would cleave one of the phosphotriester bonds, initiating the detoxification cascade described previously. oup.com The efficacy of OPH makes it a prime candidate for use in cell-free bioremediation systems to treat contaminated water or soil. nih.govresearchgate.net

Besides the well-studied OPH, other enzyme systems contribute to the hydrolysis of phosphate esters. These include various phosphatases, esterases, and oxidoreductases that can act on the parent OPE or its intermediate metabolites. mdpi.comcapes.gov.br

Phosphatases: These enzymes are crucial for cleaving phosphate groups from a wide range of molecules. Periplasmically located phosphatases can work in concert with OPH, acting on the phosphodiester products generated by the initial hydrolysis to release inorganic phosphate. nih.gov

Carboxylesterases: This broad class of hydrolases can also exhibit activity towards OPEs, contributing to their breakdown in various organisms.

Cytochrome P450 Monooxygenases (CYP450s): Particularly important in fungi, these enzymes can initiate degradation through oxidative reactions, such as hydroxylation of the alkyl chains, which can make the molecule more susceptible to subsequent hydrolysis. uab.cat

Influence of Environmental Factors on Microbial Degradation

The rate and extent of microbial degradation of OPEs, including hypothetically this compound, are significantly influenced by various environmental conditions. oup.com The efficiency of bioremediation efforts depends on optimizing these factors for microbial activity.

Key factors include:

pH: Soil and water pH can directly affect the chemical stability (hydrolysis) of the OPE and influence the metabolic activity of degrading microorganisms. oup.com Many bacterial degradation processes are favored by neutral to slightly alkaline conditions. oup.com

Temperature: Microbial activity and enzyme kinetics are temperature-dependent. Each degrading microorganism has an optimal temperature range for growth and enzymatic function.

Moisture: Water is essential for microbial life and is a reactant in the hydrolytic degradation of OPEs. Soil moisture content is a critical parameter for bioremediation in terrestrial environments. oup.com

Nutrient Availability: The presence of essential nutrients, particularly carbon and nitrogen, can impact microbial proliferation and the degradation of OPEs. In some cases, microbes degrade OPEs to access the phosphorus when it is a limiting nutrient in the environment. nih.gov

Oxygen Levels: The availability of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. Many of the most efficient OPE-degrading bacteria are aerobic.

Table 2: Influence of Environmental Factors on the Hypothetical Microbial Degradation of this compound

| Environmental Factor | Influence on Degradation Rate | General Optimal Condition |

|---|---|---|

| pH | Affects both chemical hydrolysis and microbial/enzymatic activity. oup.com | Neutral to slightly alkaline (pH 7.0-8.5) often favors bacterial hydrolases. oup.com |

| Temperature | Controls microbial growth and enzyme kinetics. | Mesophilic range (20-40°C) is typically optimal for most soil/water microbes. |

| Moisture | Essential for microbial activity and as a reactant in hydrolysis. oup.com | Adequate soil moisture (e.g., 50-70% of water holding capacity) is crucial. |

| Nutrients (C, N, P) | Can be limiting factors for microbial growth. OPE can serve as a P source. nih.gov | Balanced C:N:P ratio promotes robust microbial activity. |

| Oxygen | Determines the dominant metabolic pathways (aerobic/anaerobic). | Aerobic conditions are generally required for the most efficient OPH-mediated degradation. |

Genetic and Molecular Basis of Microbial Degradation Potential

The microbial degradation of organophosphate esters (OPEs), a class of compounds to which this compound belongs, is a subject of considerable scientific scrutiny. While direct research on the genetic and molecular specifics of this compound degradation is limited, a robust body of evidence from structurally analogous OPEs allows for a comprehensive understanding of the likely enzymatic and genetic machinery involved. The biodegradation of these compounds is primarily an enzyme-driven process, with specific genes encoding for these catabolic enzymes.

The initial and most critical step in the microbial breakdown of many organophosphorus compounds is the hydrolysis of the ester bonds. oup.comoup.com This reaction is catalyzed by a group of enzymes known as organophosphate hydrolases (OPH) or phosphotriesterases (PTEs). oup.comoup.comnih.gov These enzymes exhibit broad substrate specificity, enabling them to act on a wide variety of OPEs. taylorfrancis.comnih.gov The genetic basis for this degradation capability is often located on plasmids, which are extrachromosomal DNA elements that can be transferred between different bacterial species, facilitating the spread of this metabolic function within microbial communities. oup.comtaylorfrancis.com

A key gene identified in the degradation of numerous organophosphates is the opd (organophosphate-degrading) gene. oup.comoup.comnih.gov This gene was first discovered in Pseudomonas diminuta and Flavobacterium sp. and has since been identified in a diverse range of bacteria from various geographical locations. oup.comoup.comnih.gov The opd gene encodes for the OPH enzyme, which is a metalloenzyme, typically containing a binuclear metal center (often zinc) that is crucial for its catalytic activity. proteopedia.org

The degradation of branched-chain OPEs, such as triisobutyl phosphate (TiBP) and its metabolite diisobutyl phosphate (DiBP), which are structurally similar to this compound, has been investigated. These studies provide valuable insights into the probable degradation pathways. Research has indicated that the breakdown of these compounds involves a suite of enzymes, including not only phosphotriesterases but also phosphodiesterases and phosphomonoesterases, which act sequentially to cleave the phosphate ester bonds. Additionally, dehydrogenases and hydroxylases are implicated, suggesting that the alkyl side chains also undergo modification during the degradation process.

Several bacterial genera have been identified as key players in the degradation of OPEs, including those with branched alkyl structures. Genera such as Pseudomonas, Sphingomonas, Flavobacterium, and Bacillus have been shown to possess the genetic capability to degrade these compounds. For instance, in studies on TiBP and DiBP degradation, Sphingomonas and Pseudomonas were identified as the primary degrading bacteria.

The substrate specificity of OPH is a critical factor in determining the rate of degradation of a particular OPE. The size and structure of the alkyl groups attached to the phosphate core can influence how effectively the enzyme can bind to and hydrolyze the substrate. While OPH can hydrolyze a wide range of OPEs, the efficiency can vary significantly. Protein engineering and directed evolution studies have shown that the substrate specificity of OPH can be altered and enhanced for specific OPEs by modifying the amino acid sequence of the enzyme's active site. nih.gov This highlights the adaptability of the microbial genetic systems in response to novel xenobiotic compounds in the environment.

Table of Key Genes and Enzymes in Organophosphate Degradation

| Gene/Enzyme Class | Specific Gene/Enzyme | Function | Microbial Source (Examples) |

| Phosphotriesterases (PTEs) / Organophosphate Hydrolases (OPHs) | opd (organophosphate-degrading) gene | Hydrolysis of the primary phosphate ester bond | Pseudomonas diminuta, Flavobacterium sp. |

| Phosphotriesterase | Catalyzes the initial cleavage of the triester | Pseudomonas, Sphingomonas | |

| Phosphodiesterases | Not specified in detail for this compound | Hydrolysis of the resulting diester intermediate | General microbial populations |

| Phosphomonoesterases | Not specified in detail for this compound | Hydrolysis of the resulting monoester intermediate | General microbial populations |

| Dehydrogenases | Not specified in detail for this compound | Oxidation of the alkyl chains | Inferred from TiBP degradation studies |

| Hydroxylases | Not specified in detail for this compound | Hydroxylation of the alkyl chains | Inferred from TiBP degradation studies |

Table of Microbial Genera with Demonstrated OPE Degradation Potential

| Microbial Genus | Relevance to OPE Degradation |

| Pseudomonas | Frequently isolated for OPE degradation; harbors opd genes. Implicated in the degradation of branched OPEs like TiBP and DiBP. |

| Sphingomonas | Identified as a key degrader of triisobutyl phosphate (TiBP). |

| Flavobacterium | One of the first genera from which the opd gene was isolated. |

| Bacillus | Known to degrade various organophosphorus compounds. |

| Alcaligenes | Implicated in the degradation of OPEs in sewage sludge. |

Advanced Remediation and Abatement Technologies for Bis 2 Methylpropyl Propan 2 Yl Phosphate Contamination

Physico-Chemical Treatment Methods

Physico-chemical treatment methods offer robust options for the removal of OPEs from aqueous environments. These technologies primarily involve the transfer of the contaminant from one phase to another or its chemical transformation into less harmful substances.

Adsorption Technologies for Water Treatment

Adsorption is a widely applied, cost-effective, and simple method for the removal of organic pollutants from water. researchgate.netnih.gov The process relies on the accumulation of the contaminant onto the surface of a solid adsorbent material. Activated carbon (AC), in both powdered (PAC) and granular (GAC) forms, is a prominent adsorbent for OPEs due to its high surface area and porous structure. researchgate.net

Research has shown that the effectiveness of activated carbon is influenced by the properties of both the OPE and the adsorbent. For instance, the adsorption capacity for various OPEs is linked to their hydrophobicity and molecular size. researchgate.net Powdered activated carbon has demonstrated faster and higher adsorption capacities for some OPEs compared to granular activated carbon, which is attributed to the easier intraparticle diffusion of the contaminants. researchgate.net The adsorption process for OPEs on activated carbon is often governed by a combination of hydrophobic, electrostatic, hydrogen bonding, and π-π interactions. researchgate.net

The following table summarizes the adsorption capacities of activated carbon for different organophosphate esters, providing a reference for the potential efficacy of this technology for Bis(2-methylpropyl) propan-2-yl phosphate (B84403).

| Organophosphate Ester | Adsorbent | Adsorption Capacity (mg/g) | Reference |

| Triphenyl phosphate (TPP) | Powdered Activated Carbon | 467.6 | researchgate.net |

| Triphenyl phosphate (TPhP) | Biochar | 8.40–50.20 | biochartoday.com |

| Triphenylphosphine oxide (TPPO) | Biochar | 1.26–37.25 | biochartoday.com |

| Malathion | Activated Carbon | 7.46 | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Oxidation Processes (AOPs) for Contaminant Removal

Advanced Oxidation Processes (AOPs) are a suite of technologies characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). proquest.comgnest.org These radicals are powerful, non-selective oxidizing agents that can degrade a wide range of recalcitrant organic pollutants, including OPEs, into simpler and often less toxic compounds, ultimately leading to mineralization. proquest.commdpi.com

Several AOPs have been investigated for the degradation of OPEs:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by ultraviolet (UV) light to produce hydroxyl radicals. Studies on various OPEs, such as tris(2-chloroethyl) phosphate (TCEP), tris(2-butoxyethyl) phosphate (TBEP), and tributyl phosphate (TBP), have demonstrated high degradation efficiencies with this method. researchgate.net The degradation rate is often dependent on the concentration of H₂O₂ and the pH of the solution. mdpi.com For example, the degradation of tris(chloro-isopropyl) phosphate (TCPP) in a UV/H₂O₂ system reached 96% within 15 hours. mdpi.com

Photocatalysis (e.g., UV/TiO₂): This method utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which upon activation by UV light, generates electron-hole pairs that lead to the formation of hydroxyl radicals. proquest.com The UV/TiO₂ process has been shown to be effective in degrading TCEP, with the reaction following pseudo-first-order kinetics. proquest.com The degradation pathway involves the sequential oxidation of the alkyl chains, ultimately yielding phosphate. proquest.com

Sonolysis: High-frequency ultrasound can induce acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid. The extreme temperatures and pressures generated during cavitation can lead to the pyrolytic degradation of pollutants and the formation of hydroxyl radicals from water molecules. proquest.com Ultrasonic degradation of TCEP has been shown to proceed through both pyrolysis and hydroxyl radical-mediated oxidation. proquest.com

Fenton and Photo-Fenton Processes: The Fenton reaction involves the use of ferrous ions (Fe²⁺) to catalyze the decomposition of H₂O₂ into hydroxyl radicals. The photo-Fenton process enhances this reaction by using UV light to photoreduce ferric ions (Fe³⁺) back to Fe²⁺, thereby regenerating the catalyst and producing more radicals. gnest.org

The following table provides an overview of the efficiency of different AOPs in removing various organophosphate esters.

| Organophosphate Ester | AOP Method | Removal Efficiency (%) | Reference |

| Tris(chloro-isopropyl) phosphate (TCPP) | UV/H₂O₂ | 96 | mdpi.com |

| Tris(2-chloroethyl) phosphate (TCEP) | UV/TiO₂ | Effective Degradation | proquest.com |

| Chlorpyrifos and Diazinon | Photocatalysis | High Efficiency | researchgate.net |

This table is interactive. Users can sort the data by clicking on the column headers.

Biological Treatment Approaches

Biological treatment methods harness the metabolic capabilities of microorganisms and plants to degrade or sequester environmental contaminants. These approaches are often considered more environmentally friendly and cost-effective than conventional physico-chemical methods.

Bioremediation Strategies (e.g., bioaugmentation, biostimulation)

Bioremediation relies on the action of microorganisms to break down pollutants. For OPEs, this can involve the enzymatic cleavage of the ester bonds, leading to the formation of less harmful phosphate and alcohol moieties. bohrium.comnih.gov

Bioaugmentation involves the introduction of specific microbial strains or consortia with known OPE-degrading capabilities into a contaminated site to enhance the rate of degradation. Research has identified several bacterial genera, such as Sphingobacterium, Variovorax, and Sphingopyxis, that are capable of transforming triphenyl phosphate (TPHP). bohrium.com Key enzymes involved in the biotransformation of TPHP include cytochrome P450, acid phosphatase, and alkaline phosphatase. bohrium.com

Biostimulation aims to stimulate the growth and activity of indigenous microbial populations capable of degrading the target contaminant by adding nutrients and electron acceptors. Studies have shown that the biodegradation of OPEs in sediments is significantly enhanced under biotic conditions compared to abiotic conditions, indicating the important role of native microbial communities. nih.gov For instance, the half-lives of some OPEs in coastal sediments were found to be considerably shorter in the presence of active microbial populations. nih.gov

The degradation of OPEs by microorganisms can be influenced by the chemical structure of the compound. For example, some studies suggest that chlorinated OPEs can be more persistent than non-chlorinated ones in certain environments. nih.gov

The following table illustrates the half-lives of various OPEs under biotic and abiotic conditions in coastal sediments. nih.gov

| Organophosphate Ester | Half-life (days) - Abiotic | Half-life (days) - Biotic |

| TiBP | 40.8 | 16.8 |

| TnBP | 52.3 | 23.3 |

| TCEP | 23.3 | 20.8 |

| TCPPs | 24.5 | 22.0 |

| TPhP | 32.7 | 26.3 |

| EHDPP | 46.8 | 42.1 |

| TEHP | 77.0 | 46.8 |

This table is interactive. Users can sort the data by clicking on the column headers.

Phytoremediation Potential for Organophosphate Esters

Phytoremediation is an emerging green technology that utilizes plants to remove, degrade, or contain environmental contaminants. researchgate.net While research on the phytoremediation of Bis(2-methylpropyl) propan-2-yl phosphate is limited, studies on other organophosphorus compounds, including pesticides, suggest its potential. researchgate.net Plants can take up organic contaminants from soil and water through their root systems, after which the compounds can be metabolized, sequestered in plant tissues, or transpired. researchgate.net

The effectiveness of phytoremediation depends on factors such as the plant species, the properties of the contaminant, and environmental conditions. researchgate.net For some organophosphorus pesticides, plant accumulation has been identified as a significant removal pathway. researchgate.net

Membrane Separation Technologies for Environmental Purification

Membrane separation technologies, such as nanofiltration (NF) and reverse osmosis (RO), are pressure-driven processes that can effectively remove a wide range of dissolved contaminants from water, including organic micropollutants like OPEs. These technologies act as a physical barrier, selectively allowing water molecules to pass through while retaining larger organic molecules and ions.